molecular formula C18H16F2N4O B7356683 2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one

Cat. No. B7356683
M. Wt: 342.3 g/mol
InChI Key: HECQLOXTWXSJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one, also known as DFPMQ, is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one exerts its pharmacological effects by inhibiting the activity of protein kinases, which play a critical role in cell growth and proliferation. By inhibiting protein kinases, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been found to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound exhibits a high level of selectivity for protein kinases, which makes it a useful tool for studying the role of protein kinases in various cellular processes. However, this compound also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one has several potential future directions for research. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, researchers are interested in studying the structure-activity relationship of this compound to identify more potent and selective analogs. Finally, this compound could be used as a tool to study the role of protein kinases in various cellular processes, which could lead to a better understanding of the molecular mechanisms underlying various diseases.

Synthesis Methods

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one can be synthesized using a multi-step reaction process. The first step involves the reaction between 2,5-difluoroaniline and 1-chloro-4-(4-fluorophenyl)piperazine, which results in the formation of 4-(2,5-difluorophenyl)piperazin-1-yl)-4-fluorobenzene. The second step involves the reaction between the intermediate product and 2-cyanophenol, which results in the formation of this compound.

properties

IUPAC Name

2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c19-12-5-6-14(20)16(11-12)23-7-9-24(10-8-23)18-21-15-4-2-1-3-13(15)17(25)22-18/h1-6,11H,7-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECQLOXTWXSJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)F)F)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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